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molecular formula C16H15NO2 B8748032 N-(p-carbomethoxybenzylidene)-p-methylaniline

N-(p-carbomethoxybenzylidene)-p-methylaniline

Cat. No. B8748032
M. Wt: 253.29 g/mol
InChI Key: YZRNCKNGEOKEQW-UHFFFAOYSA-N
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Patent
US04198349

Procedure details

p-toluidine (0.20 moles), p-carbomethoxybenzaldehyde (0.20 moles), and IRC-50 (weakly acidic) ion exchange resin (0.5 g.) were azeotropically refluxed in toluene (150 cc.). The required amount of water had been removed after 3 hours. The solvent was removed on the rotary evaporator and the residue was recrystallized with 95% ethanol to yield N-(p-carbomethoxybenzylidene)-p-methylaniline.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)([O:11][CH3:12])=[O:10]>C1(C)C=CC=CC=1>[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[N:1][C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1)([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The required amount of water had been removed after 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=NC2=CC=C(C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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